REACTION_CXSMILES
|
[C:1]([C:5]1[N:6]=[CH:7][C:8]2[NH:9][C:10]3[C:15]([C:16]=2[CH:17]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)(OC)=[O:2].[BH4-].[Na+].O>C1COCC1>[OH:2][CH2:1][C:5]1[N:6]=[CH:7][C:8]2[NH:9][C:10]3[C:15]([C:16]=2[CH:17]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3 |f:1.2|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C=1N=CC=2NC3=CC=CC=C3C2C1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure and water (300 ml)
|
Type
|
ADDITION
|
Details
|
was again added
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The remaining residue was purified by column chromatography on silica gel
|
Type
|
ADDITION
|
Details
|
a 9:1 mixture of ethylacetate and methanol as eluent
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N=CC=2NC3=CC=CC=C3C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |